2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline
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Overview
Description
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Preparation Methods
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone to form the Schiff base. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and chemical stability.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, where the nitro groups generate reactive oxygen species, or direct binding to active sites on enzymes.
Comparison with Similar Compounds
Similar compounds to 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline include other dinitroanilines such as 2,4-dinitrodiphenylamine and 2,4-dinitrophenylhydrazine. These compounds share the presence of nitro groups attached to an aromatic ring but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its cyclobutyl and phenyl substituents, which confer distinct chemical and physical properties compared to other dinitroanilines.
Properties
CAS No. |
1812-69-7 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.339 |
IUPAC Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H16N4O4/c22-20(23)14-7-8-15(16(11-14)21(24)25)19-18-12-17(9-4-10-17)13-5-2-1-3-6-13/h1-3,5-8,11-12,19H,4,9-10H2/b18-12- |
InChI Key |
JSCFLIVBJWIDIA-PDGQHHTCSA-N |
SMILES |
C1CC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyms |
1-Phenylcyclobutanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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